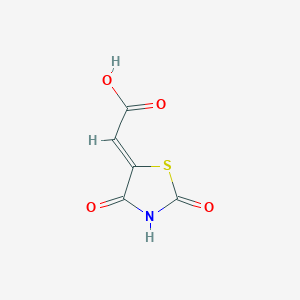
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a synthetic organic compound that belongs to the class of thiazolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid typically involves the reaction of thiazolidine-2,4-dione with acetic acid derivatives under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions may include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its derivatives may be developed into drugs for treating various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. Detailed studies would be required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid include other thiazolidine derivatives, such as:
- Thiazolidine-2,4-dione
- 2-(2,4-dioxothiazolidin-5-ylidene)propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the (Z)-isomer. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Eigenschaften
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMAUGAAAMRIDY-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(=O)NC(=O)S1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\1/C(=O)NC(=O)S1)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
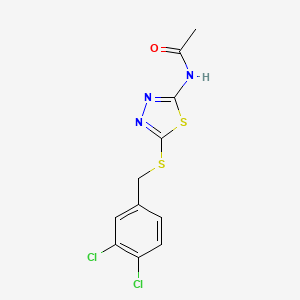
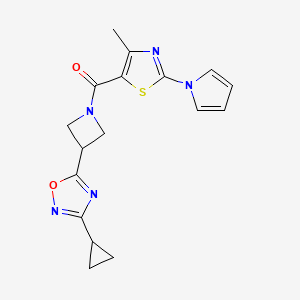
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2783897.png)
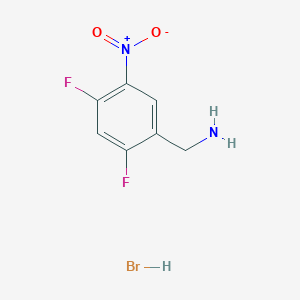
![3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2783899.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide](/img/structure/B2783900.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2783901.png)
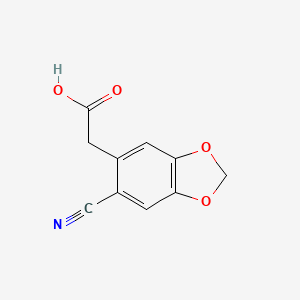
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/new.no-structure.jpg)

![ethyl 5-(adamantane-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)
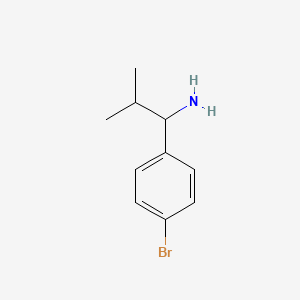
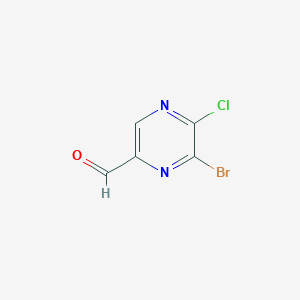
![N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2783913.png)
